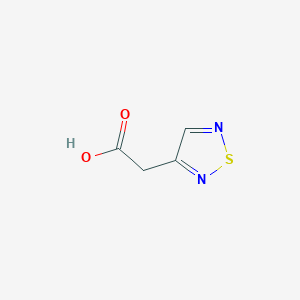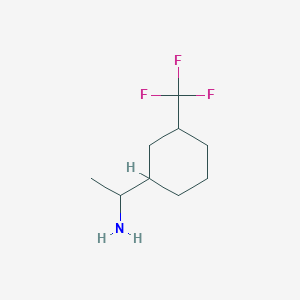
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C9H16F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
The synthesis of 1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its binding affinity to specific receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: This compound has a phenyl ring instead of a cyclohexyl ring, leading to different chemical and biological properties.
1-(3-(Trifluoromethyl)cyclohexyl)propan-1-amine: The presence of a propanamine moiety instead of an ethanamine moiety can alter the compound’s reactivity and applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16F3N |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)cyclohexyl]ethanamine |
InChI |
InChI=1S/C9H16F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h6-8H,2-5,13H2,1H3 |
Clave InChI |
GGZLKQDDLJEUGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC(C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13574241.png)
![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)
![7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13574266.png)

![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)
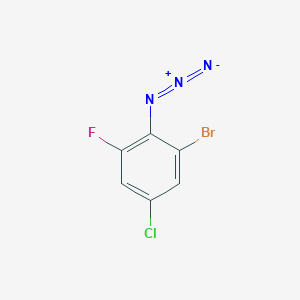


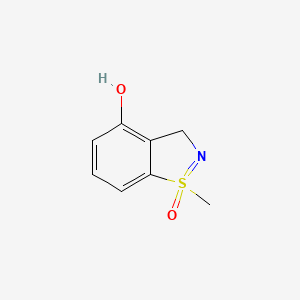
![3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13574304.png)
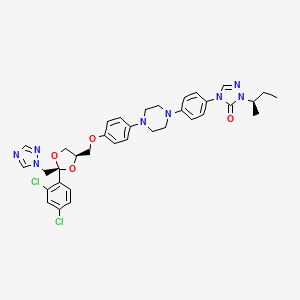
![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
